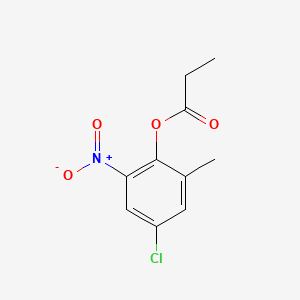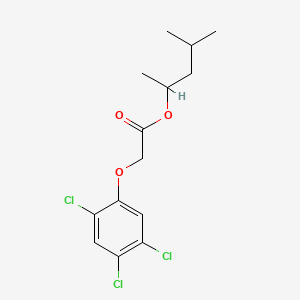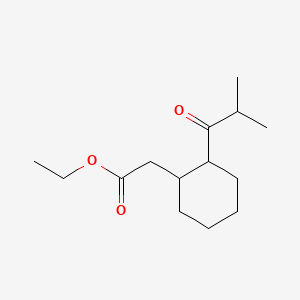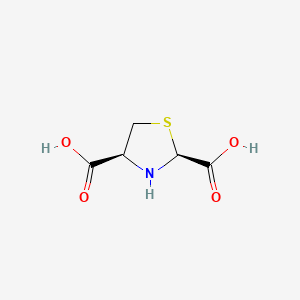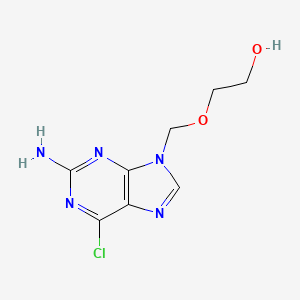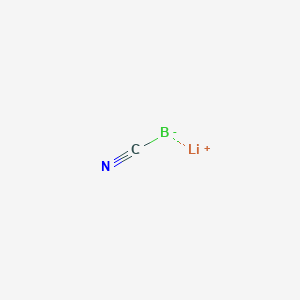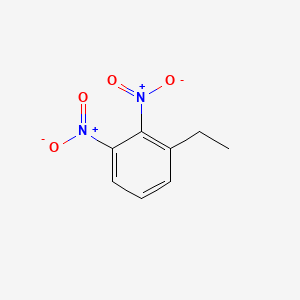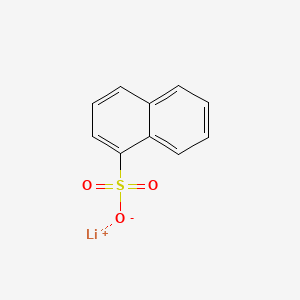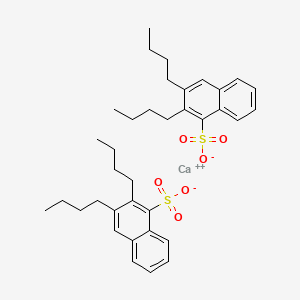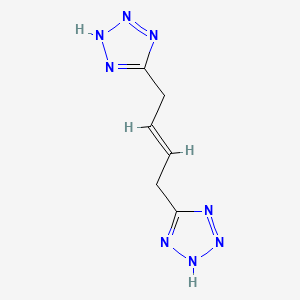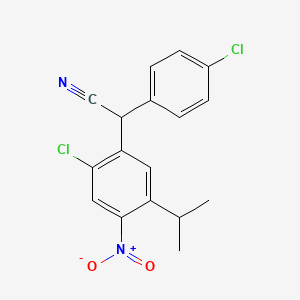
(2-Chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile involves several steps. One common synthetic route includes the reaction of 2-chloro-5-isopropyl-4-nitrobenzaldehyde with 4-chlorobenzyl cyanide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated under reflux conditions to facilitate the reaction, leading to the formation of the desired acetonitrile compound .
Chemical Reactions Analysis
(2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Scientific Research Applications
(2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
(2-chloro-5-isopropyl-4-nitrophenyl)(4-chlorophenyl)acetonitrile can be compared with other similar compounds such as:
(2-chloro-5-isopropyl-4-nitrophenyl)(4-bromophenyl)acetonitrile: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
(2-chloro-5-isopropyl-4-nitrophenyl)(4-methylphenyl)acetonitrile: The presence of a methyl group instead of a chlorine atom can influence the compound’s chemical properties and applications.
Properties
CAS No. |
84196-19-0 |
|---|---|
Molecular Formula |
C17H14Cl2N2O2 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-(2-chloro-4-nitro-5-propan-2-ylphenyl)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-10(2)13-7-14(16(19)8-17(13)21(22)23)15(9-20)11-3-5-12(18)6-4-11/h3-8,10,15H,1-2H3 |
InChI Key |
PYFKNLQRSXRKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



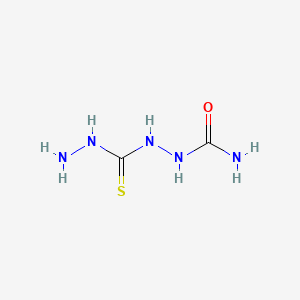
![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
